molecular formula C10H9BrFNO B7946545 1-(2-Bromo-5-fluorobenzoyl)azetidine

1-(2-Bromo-5-fluorobenzoyl)azetidine

Cat. No.: B7946545
M. Wt: 258.09 g/mol
InChI Key: RZXXDDUHYYADOV-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzoyl)azetidine is a synthetic organic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorobenzoyl)azetidine typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with azetidine under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorobenzoyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromo-5-fluorobenzoyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzoyl)azetidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity towards these targets. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromo and fluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-5-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXXDDUHYYADOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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